Cas no 876670-08-5 (N-(1-Cyanocyclohexyl)-2′,3′-dihydro-2,5-dioxospiro[imidazolidine-4,1′-[1H]indene]-1-acetamide)
![N-(1-Cyanocyclohexyl)-2′,3′-dihydro-2,5-dioxospiro[imidazolidine-4,1′-[1H]indene]-1-acetamide structure](https://www.kuujia.com/scimg/cas/876670-08-5x500.png)
N-(1-Cyanocyclohexyl)-2′,3′-dihydro-2,5-dioxospiro[imidazolidine-4,1′-[1H]indene]-1-acetamide Chemical and Physical Properties
Names and Identifiers
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- MLS002182764
- HMS3007G08
- EN300-26689581
- Z50921125
- AB00970866-02
- AKOS016872857
- SMR001271794
- N-(1-CYANOCYCLOHEXYL)-2-{2,5-DIOXO-2',3'-DIHYDROSPIRO[IMIDAZOLIDINE-4,1'-INDEN]-1-YL}ACETAMIDE
- 876670-08-5
- CHEMBL1316679
- AKOS002527096
- N-(1-Cyanocyclohexyl)-2′,3′-dihydro-2,5-dioxospiro[imidazolidine-4,1′-[1H]indene]-1-acetamide
-
- Inchi: 1S/C20H22N4O3/c21-13-19(9-4-1-5-10-19)22-16(25)12-24-17(26)20(23-18(24)27)11-8-14-6-2-3-7-15(14)20/h2-3,6-7H,1,4-5,8-12H2,(H,22,25)(H,23,27)
- InChI Key: RMDMTEQTQRDFNE-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC(NC2(C#N)CCCCC2)=O)C(=O)C2(C3=C(C=CC=C3)CC2)N1
Computed Properties
- Exact Mass: 366.16919058g/mol
- Monoisotopic Mass: 366.16919058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 705
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 102Ų
- XLogP3: 1.8
Experimental Properties
- Density: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 9.14±0.20(Predicted)
N-(1-Cyanocyclohexyl)-2′,3′-dihydro-2,5-dioxospiro[imidazolidine-4,1′-[1H]indene]-1-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26689581-0.05g |
N-(1-cyanocyclohexyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl}acetamide |
876670-08-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-Cyanocyclohexyl)-2′,3′-dihydro-2,5-dioxospiro[imidazolidine-4,1′-[1H]indene]-1-acetamide Related Literature
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
Additional information on N-(1-Cyanocyclohexyl)-2′,3′-dihydro-2,5-dioxospiro[imidazolidine-4,1′-[1H]indene]-1-acetamide
N-(1-Cyanocyclohexyl)-2′,3′-dihydro-2,5-dioxospiro[imidazolidine-4,1′-[1H]indene]-1-acetamide: A Comprehensive Overview
N-(1-Cyanocyclohexyl)-2′,3′-dihydro-2,5-dioxospiro[imidazolidine-4,1′-[1H]indene]-1-acetamide, with the CAS number 876670-08-5, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to a class of spirocyclic imidazolidinones, which are known for their diverse biological activities and therapeutic potential.
The molecular structure of N-(1-Cyanocyclohexyl)-2′,3′-dihydro-2,5-dioxospiro[imidazolidine-4,1′-[1H]indene]-1-acetamide is characterized by a spirocyclic framework that combines an imidazolidinone ring with an indene moiety. The presence of the cyanocyclohexyl group and the acetamide functionality further enhances its structural complexity and contributes to its unique pharmacological properties. This compound has been the subject of numerous studies aimed at elucidating its biological activities and potential therapeutic applications.
In vitro studies have shown that N-(1-Cyanocyclohexyl)-2′,3′-dihydro-2,5-dioxospiro[imidazolidine-Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action appears to involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory effects, N-(1-
The pharmacokinetic properties of N-(1-
In terms of safety and toxicity, preliminary studies suggest that N-(1-
The synthetic route for N-(1-
In conclusion, N-(1-
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